5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide
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Overview
Description
5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide is a chemical compound with the molecular formula C3H6N4O2S2 and a molecular weight of 194.24 g/mol . This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3,4-thiadiazole-2-sulfonamide with an appropriate imine source under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as magnesium oxide nanoparticles, can enhance the reaction efficiency and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Shares a similar core structure but has an amino group instead of an imino group.
2-Amino-1,3,4-thiadiazole-5-sulfonamide: Another related compound with different substitution patterns.
Uniqueness
5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its imino group allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
86029-46-1 |
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Molecular Formula |
C3H6N4O2S2 |
Molecular Weight |
194.2 g/mol |
IUPAC Name |
5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C3H6N4O2S2/c1-7-2(4)10-3(6-7)11(5,8)9/h4H,1H3,(H2,5,8,9) |
InChI Key |
BWSMJWLWXNCHHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=N)SC(=N1)S(=O)(=O)N |
Origin of Product |
United States |
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